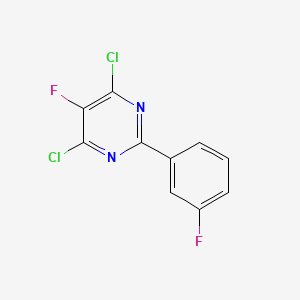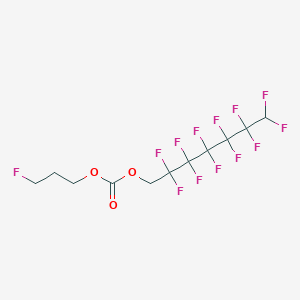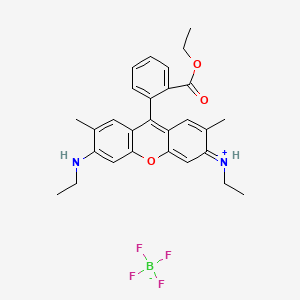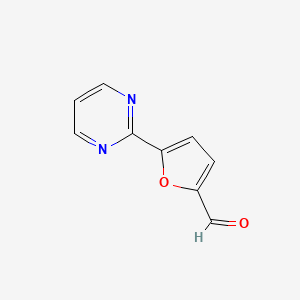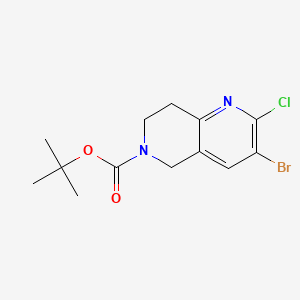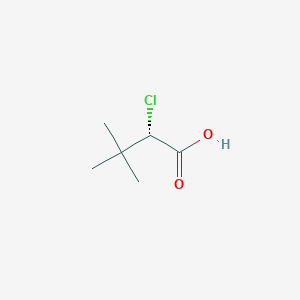
(2S)-2-chloro-3,3-dimethylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 2-chloro-3,3-dimethyl-, (S)-, also known as (S)-2-chloro-3,3-dimethylbutanoic acid, is an organic compound with the molecular formula C6H11ClO2. This compound is a derivative of butanoic acid, where a chlorine atom is substituted at the second carbon, and two methyl groups are attached to the third carbon. The (S)-configuration indicates that the compound is optically active and has a specific spatial arrangement of atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-chloro-3,3-dimethylbutanoic acid typically involves the chlorination of 3,3-dimethylbutanoic acid. One common method is the reaction of 3,3-dimethylbutanoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
3,3-dimethylbutanoic acid+SOCl2→2-chloro-3,3-dimethylbutanoic acid+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of (S)-2-chloro-3,3-dimethylbutanoic acid may involve large-scale chlorination processes using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The chlorine atom in (S)-2-chloro-3,3-dimethylbutanoic acid can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding alcohols or amides.
Oxidation Reactions: The compound can undergo oxidation reactions, where the carboxylic acid group is converted to other functional groups such as esters or anhydrides.
Reduction Reactions: Reduction of the carboxylic acid group can yield primary alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of 2-hydroxy-3,3-dimethylbutanoic acid or 2-amino-3,3-dimethylbutanoic acid.
Oxidation: Formation of esters such as methyl 2-chloro-3,3-dimethylbutanoate.
Reduction: Formation of 2-chloro-3,3-dimethylbutanol.
Wissenschaftliche Forschungsanwendungen
(S)-2-chloro-3,3-dimethylbutanoic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of chiral intermediates and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of (S)-2-chloro-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The (S)-configuration ensures that the compound fits into chiral active sites, influencing its biological activity and effectiveness.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanoic acid, 3-chloro-: Similar structure but with the chlorine atom at the third carbon.
Butanoic acid, 3,3-dimethyl-: Lacks the chlorine atom, making it less reactive in substitution reactions.
Butanoic acid, 2-chloro-: Similar but without the additional methyl groups, affecting its steric properties.
Uniqueness
(S)-2-chloro-3,3-dimethylbutanoic acid is unique due to its specific (S)-configuration and the presence of both chlorine and methyl groups. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
32659-48-6 |
|---|---|
Molekularformel |
C6H11ClO2 |
Molekulargewicht |
150.60 g/mol |
IUPAC-Name |
(2S)-2-chloro-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C6H11ClO2/c1-6(2,3)4(7)5(8)9/h4H,1-3H3,(H,8,9)/t4-/m1/s1 |
InChI-Schlüssel |
MRMBZUFUXAUVPR-SCSAIBSYSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H](C(=O)O)Cl |
Kanonische SMILES |
CC(C)(C)C(C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amine](/img/structure/B12082739.png)

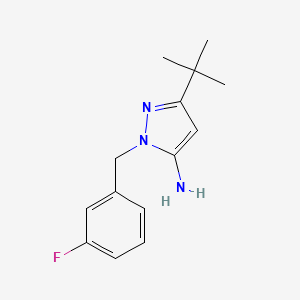
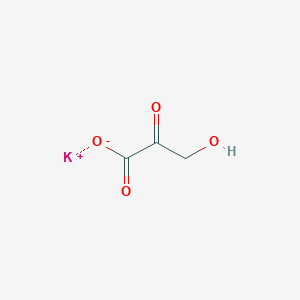

![7-Bromo-1,5-dihydro-3,6-dimethylimidazo[2,1-b]quinazolin-2(3H)-one](/img/structure/B12082773.png)
